Cas no 59702-24-8 (2-Piperazinone, 1-(2-propen-1-yl)-)
59702-24-8 structure
Product Name:2-Piperazinone, 1-(2-propen-1-yl)-
Numero CAS:59702-24-8
MF:C7H12N2O
MW:140.182981491089
CID:6041160
PubChem ID:20099269
Update Time:2025-05-22
2-Piperazinone, 1-(2-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Piperazinone, 1-(2-propen-1-yl)-
- SCHEMBL979256
- 59702-24-8
- MZQXOPAXYJPKIO-UHFFFAOYSA-N
- 1-(2-Propen-1-yl)-2-piperazinone
- 1-(prop-2-en-1-yl)piperazin-2-one
- AKOS003656032
- EN300-7013703
- DTXSID401301116
- BB 0220719
- 1-(2-Propenyl)-2-piperazinone
- 1-Allylpiperazin-2-one
-
- Inchi: 1S/C7H12N2O/c1-2-4-9-5-3-8-6-7(9)10/h2,8H,1,3-6H2
- Chiave InChI: MZQXOPAXYJPKIO-UHFFFAOYSA-N
- Sorrisi: N1(CC=C)CCNCC1=O
Proprietà calcolate
- Massa esatta: 140.094963011g/mol
- Massa monoisotopica: 140.094963011g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 145
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 32.3Ų
Proprietà sperimentali
- Densità: 1.006±0.06 g/cm3(Predicted)
- Punto di ebollizione: 277.6±40.0 °C(Predicted)
- pka: 7.67±0.20(Predicted)
2-Piperazinone, 1-(2-propen-1-yl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7013703-0.05g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.05g |
$315.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.1g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.1g |
$470.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.25g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.25g |
$672.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.5g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.5g |
$1058.0 | 2023-06-01 | |
| Enamine | EN300-7013703-1.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 1g |
$1357.0 | 2023-06-01 | |
| Enamine | EN300-7013703-2.5g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 2.5g |
$2660.0 | 2023-06-01 | |
| Enamine | EN300-7013703-5.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 5g |
$3935.0 | 2023-06-01 | |
| Enamine | EN300-7013703-10.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 10g |
$5837.0 | 2023-06-01 | |
| 1PlusChem | 1P01SRGO-50mg |
2-Piperazinone, 1-(2-propen-1-yl)- |
59702-24-8 | 91% | 50mg |
$452.00 | 2024-04-22 | |
| 1PlusChem | 1P01SRGO-100mg |
2-Piperazinone, 1-(2-propen-1-yl)- |
59702-24-8 | 91% | 100mg |
$643.00 | 2024-04-22 |
2-Piperazinone, 1-(2-propen-1-yl)- Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
59702-24-8 (2-Piperazinone, 1-(2-propen-1-yl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso